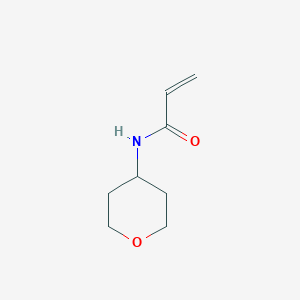

N-(oxan-4-yl)prop-2-enamide

Description

Contextualization within Amide and Cyclic Ether Chemistry

The N-(oxan-4-yl)prop-2-enamide molecule incorporates two key functional groups: an acrylamide (B121943) moiety and a tetrahydropyran (B127337) (oxane) ring. The acrylamide group is a vinyl-substituted primary amide, known for its reactivity as a Michael acceptor and its ability to undergo polymerization. wikipedia.orgfoodandnutritionresearch.net Amides are fundamental in organic chemistry and biochemistry, forming the peptide bonds that link amino acids in proteins.

The tetrahydropyran (THP) ring is a saturated heterocyclic ether that is a common scaffold in many natural products and medicinally relevant compounds. nih.govnih.gov The inclusion of the THP motif can influence a molecule's solubility, metabolic stability, and conformational rigidity. nih.govnih.gov The combination of the reactive acrylamide and the structurally significant tetrahydropyran ring in N-(oxan-4-yl)prop-2-enamide creates a bifunctional molecule with wide-ranging synthetic potential.

Historical Perspectives on Related Acrylamide Derivatives and Tetrahydropyran Scaffolds in Synthesis

The study of acrylamide and its derivatives dates back to 1893 when it was first synthesized. researchgate.net Since then, acrylamide derivatives have become recognized as valuable tools in medicinal chemistry, exhibiting a wide array of biological activities. ekb.eg They are known to be versatile monomers in the synthesis of polymers, such as polyacrylamides, which have applications in various industries. wikipedia.orgresearchgate.net The reactivity of the acrylamide moiety has been harnessed in numerous synthetic transformations. ekb.eg

Similarly, the tetrahydropyran scaffold has a long-standing history in organic synthesis, being a key structural feature in many natural products. nih.gov The development of methods to synthesize functionalized tetrahydropyrans has been an active area of research, with techniques like the Prins cyclization being employed to create these valuable scaffolds. sygnaturediscovery.comcornell.edu The incorporation of tetrahydropyran rings into drug candidates is a common strategy to enhance their pharmacological properties. nih.govresearchgate.net

Strategic Importance of N-(oxan-4-yl)prop-2-enamide as a Synthetic Building Block and Research Target

The strategic importance of N-(oxan-4-yl)prop-2-enamide lies in its utility as a versatile building block for the synthesis of more complex and potentially bioactive molecules. evitachem.comresearchgate.net The presence of the reactive acrylamide functionality allows for a variety of chemical transformations, including Michael additions, cycloadditions, and polymerizations. This reactivity enables chemists to introduce the tetrahydropyran-containing fragment into a wide range of molecular architectures.

The tetrahydropyran portion of the molecule provides a sp³-rich scaffold, a desirable feature in modern drug discovery that can lead to improved solubility and metabolic profiles. sygnaturediscovery.comcornell.edu The combination of these two functionalities in a single, relatively simple molecule makes N-(oxan-4-yl)prop-2-enamide an attractive target for researchers exploring new synthetic methodologies and developing novel compounds with potential applications in medicinal chemistry and materials science. evitachem.comevitachem.com Its structure is found within more complex molecules that have been investigated for various therapeutic purposes. drugbank.comdrugbank.comdrugbank.com

Interactive Data Table: Properties of N-(oxan-4-yl)prop-2-enamide

| Property | Value |

| IUPAC Name | N-(oxan-4-yl)prop-2-enamide |

| Molecular Formula | C8H13NO2 |

| Molecular Weight | 155.19 g/mol |

| CAS Number | 1374521-70-1 |

| Canonical SMILES | C=CC(=O)NC1CCOCC1 |

Structure

3D Structure

Properties

IUPAC Name |

N-(oxan-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-8(10)9-7-3-5-11-6-4-7/h2,7H,1,3-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXBUNDFXNZSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Oxan 4 Yl Prop 2 Enamide and Its Derivatives

Direct Amidation Strategies for N-(oxan-4-yl)prop-2-enamide

Acylation of 4-Aminotetrahydropyran (B1267664) with Propenoyl Chlorides/Anhydrides

The reaction of an amine with a highly reactive acyl chloride is a fundamental and widely used method for amide synthesis. In this context, 4-aminotetrahydropyran is treated with acryloyl chloride (propenoyl chloride) to yield the target amide. The reaction is typically rapid and high-yielding but generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent protonation of the starting amine and drive the reaction to completion.

Commonly, a stoichiometric amount of a non-nucleophilic base is added as an acid scavenger. Tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are frequently used. google.com Alternatively, an inorganic base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), sometimes supported on silica, can be employed, which simplifies workup as the base can be removed by filtration. rsc.orgtandfonline.com The reaction is typically conducted in an aprotic solvent such as acetonitrile, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions like Michael addition. rsc.orggoogle.com

| Reagent/Condition | Purpose | Typical Values/Examples |

| Amine | Starting material | 4-Aminotetrahydropyran |

| Acylating Agent | Provides the acryloyl group | Acryloyl Chloride |

| Base (Acid Scavenger) | Neutralizes HCl byproduct | Triethylamine, K2CO3, Na2CO3/SiO2 |

| Solvent | Reaction medium | Acetonitrile, Dichloromethane |

| Temperature | Controls reaction rate | 0 °C to Room Temperature |

Amide Coupling Reactions Utilizing Carboxylic Acids and Amines

Directly coupling acrylic acid with 4-aminotetrahydropyran offers a milder alternative to the use of acyl chlorides. This method avoids the generation of HCl but requires the use of a coupling reagent to activate the carboxylic acid. researchgate.net The fundamental principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com

A vast array of coupling reagents has been developed over the years. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are classic examples. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are included to suppress side reactions and improve efficiency. luxembourg-bio.com More recent developments include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). luxembourg-bio.com Modern, greener alternatives include the use of silicon-based coupling agents like tetramethoxysilane, which can facilitate amide bond formation under solvent-free conditions. scispace.com

| Coupling Reagent Class | Example(s) | Key Features |

| Carbodiimides | DCC, EDC | Widely used, forms urea (B33335) byproduct |

| Phosphonium Salts | BOP, PyBOP | High efficiency, good for hindered couplings |

| Uronium/Aminium Salts | HBTU, HATU | Rapid reactions, often used with additives |

| Silicon-based Reagents | Tetramethoxysilane | Enables solvent-free conditions, forms polysiloxane byproduct |

Functional Group Transformations Leading to N-(oxan-4-yl)prop-2-enamide

Alternative synthetic strategies involve the construction of the N-(oxan-4-yl)prop-2-enamide structure through the formation of the tetrahydropyran (B127337) ring on a precursor molecule that already contains the key amide functionality.

Modification of Precursor Molecules Bearing the Acrylamide (B121943) Moiety

This approach involves synthesizing an acyclic acrylamide derivative that bears appropriate functional groups for a subsequent cyclization reaction to form the tetrahydropyran ring. For instance, an acrylamide could be prepared from an amine that contains a hydroxyl group and a terminal olefin, appropriately spaced. An intramolecular hydroalkoxylation reaction could then be used to form the cyclic ether. Platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins is a known method for constructing tetrahydropyran rings and is tolerant of amide functional groups. organic-chemistry.org Another strategy could involve the cyclization of a δ,ε-epoxy acrylamide or the reaction of an acrylamide bearing a 1,5-diol moiety with cerium ammonium (B1175870) nitrate (B79036) to induce cyclization. organic-chemistry.org These methods provide a convergent approach where the complex ring system is formed in a late stage of the synthesis.

Ring-Closing Metathesis Strategies for Tetrahydropyran Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of carbo- and heterocyclic rings, including tetrahydropyrans. rsc.orgrsc.orgrsc.org The strategy involves the synthesis of an acyclic diene precursor which, upon exposure to a suitable catalyst, undergoes an intramolecular cyclization with the extrusion of a small olefin (typically ethylene). uwindsor.ca

To apply this to the synthesis of N-(oxan-4-yl)prop-2-enamide, one would first need to construct a diene precursor containing the nitrogen atom destined to become part of the acrylamide. For example, a diallyl ether derivative could be functionalized with an amino group, which is then acylated with acryloyl chloride. The resulting diene could then be subjected to RCM using a ruthenium-based catalyst, such as a Grubbs- or Hoveyda-Grubbs catalyst, to form a dihydropyran ring. beilstein-journals.orgscielo.br Subsequent reduction of the double bond within the ring would yield the desired saturated tetrahydropyran core. The success of the RCM reaction often depends on the catalyst choice and reaction conditions, which must be optimized to favor the desired cyclization over competing polymerization or intermolecular reactions. beilstein-journals.org

Green Chemistry Approaches in the Synthesis of N-(oxan-4-yl)prop-2-enamide

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of N-(oxan-4-yl)prop-2-enamide through several avenues. nih.govmdpi.comresearchgate.net

One significant approach is the use of environmentally benign solvents, with water being the ideal choice. researchgate.net Recent research has demonstrated that amide bond formation can be performed efficiently in water using coupling reagents like EDC, sometimes within nanomicelles which can accelerate the reaction. nsf.gov

Enzymatic synthesis represents another powerful green methodology. The use of biocatalysts, such as acylamidases, can enable the synthesis of N-substituted acrylamides under mild conditions (neutral pH, ambient temperature) in aqueous media. genetika.ruresearchgate.net This approach avoids the use of harsh reagents and organic solvents, offering high selectivity and reducing waste.

Solvent-free, or neat, reaction conditions are also a cornerstone of green chemistry. acs.orgmonash.edu Amide coupling reactions using silicon-based reagents can be performed without a solvent at elevated temperatures, with the only byproduct being a solid polysiloxane that can be removed by filtration. scispace.com Similarly, reactions using solid-supported reagents, such as Na2CO3/SiO2 as a base in acylation reactions, simplify purification by allowing the reagent to be filtered off, minimizing the need for aqueous workups and extractions. tandfonline.com These methods increase atom economy and reduce the generation of solvent waste.

| Green Chemistry Approach | Description | Example Application |

| Use of Green Solvents | Replacing hazardous organic solvents with water or other benign alternatives. | Amide coupling of acrylic acid and 4-aminotetrahydropyran in water using EDC. nsf.gov |

| Biocatalysis | Employing enzymes to catalyze the reaction under mild, aqueous conditions. | Enzymatic synthesis using an acylamidase to couple an acrylic acid derivative with 4-aminotetrahydropyran. genetika.ru |

| Solvent-Free Reactions | Conducting the synthesis without a solvent medium, often at elevated temperatures. | Direct coupling of acrylic acid and 4-aminotetrahydropyran using a silicon-based coupling agent. scispace.com |

| Use of Supported Reagents | Utilizing reagents immobilized on a solid support for easy removal post-reaction. | Acylation with acryloyl chloride using silica-supported sodium carbonate as the base. tandfonline.com |

The synthesis of N-(oxan-4-yl)prop-2-enamide and its derivatives has been an area of interest due to their potential applications in various fields of chemical research. Methodologies for their preparation have evolved, with a growing emphasis on sustainable and efficient synthetic routes. This article explores specific methodologies, focusing on solvent-free or aqueous media reactions and the use of catalytic systems to enhance sustainability.

Solvent-Free or Aqueous Media Reactions

The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a key goal in green chemistry. For the synthesis of N-(oxan-4-yl)prop-2-enamide and related compounds, reactions in solvent-free conditions or in aqueous media present a more environmentally benign alternative to traditional methods that often rely on solvents like dichloromethane or tetrahydrofuran. evitachem.com

One common approach to forming the amide bond in N-(oxan-4-yl)prop-2-enamide is the reaction between an amine, in this case, 4-aminotetrahydropyran, and an acryloyl derivative. Conducting this reaction under solvent-free conditions often involves the neat mixing of reactants, sometimes with gentle heating to facilitate the reaction. This approach can lead to high product yields and simplifies the purification process, as the need to remove a solvent is obviated.

Aqueous media reactions are also a viable and sustainable option. The Schotten-Baumann reaction conditions, traditionally used for amide synthesis, can be adapted for an aqueous environment. evitachem.com This typically involves the reaction of an amine with an acyl chloride or anhydride (B1165640) in the presence of a base, with water as the solvent. The choice of base is crucial to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 4-Aminotetrahydropyran | Acryloyl chloride | Water/Base | Room Temperature | N-(oxan-4-yl)prop-2-enamide |

| 4-Aminotetrahydropyran | Acrylic anhydride | None | Gentle Heating | N-(oxan-4-yl)prop-2-enamide |

Catalytic Methodologies for Enhanced Sustainability

To further improve the efficiency and sustainability of synthesizing N-(oxan-4-yl)prop-2-enamide and its derivatives, catalytic methods are being explored. Catalysts can lower the activation energy of the reaction, allowing for milder reaction conditions, reduced reaction times, and potentially higher selectivity.

Enzymatic catalysis, for instance, offers a highly selective and environmentally friendly route. Lipases are a class of enzymes that can effectively catalyze the amidation reaction between an amine and an ester or acid. This can be performed in aqueous or non-conventional solvent systems, aligning with the principles of green chemistry. The use of an immobilized enzyme can also simplify catalyst recovery and reuse, further enhancing the sustainability of the process.

In addition to biocatalysis, certain metal-based or organocatalysts can be employed to promote the amidation reaction. These catalysts can activate the carboxylic acid or its derivative, making it more susceptible to nucleophilic attack by the amine. The development of catalysts that can operate under solvent-free or aqueous conditions is an active area of research, aiming to combine the benefits of catalysis with environmentally benign reaction media.

| Catalyst Type | Reactant 1 | Reactant 2 | Solvent | Key Advantages |

| Lipase (Immobilized) | 4-Aminotetrahydropyran | Ethyl acrylate | Aqueous buffer | High selectivity, mild conditions, reusable catalyst |

| Organocatalyst | 4-Aminotetrahydropyran | Acrylic acid | None | Metal-free, often milder conditions |

Reactivity and Reaction Pathways of N Oxan 4 Yl Prop 2 Enamide

Reactivity of the α,β-Unsaturated Amide Moiety

The α,β-unsaturated amide group in N-(oxan-4-yl)prop-2-enamide is the key to its reactivity, participating in conjugate additions and polymerization reactions. The oxan-4-yl substituent, a non-conjugated saturated heterocyclic ring, generally exerts a steric influence on the reactivity of the molecule.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.org In this reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond. The electron-withdrawing effect of the amide carbonyl group in N-(oxan-4-yl)prop-2-enamide makes the β-carbon electron-deficient and thus a prime target for nucleophiles. researchgate.net

A variety of nucleophiles can participate in Michael additions with N-(oxan-4-yl)prop-2-enamide. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. libretexts.org

Thiol Nucleophiles: Thiols are excellent nucleophiles for Michael additions to acrylamides. nih.govmdpi.com The reaction is often base-catalyzed, where the base deprotonates the thiol to form a more nucleophilic thiolate anion. This reaction is highly efficient and is a cornerstone of "click" chemistry and bioconjugation strategies. mdpi.com The reaction with a generic thiol (R-SH) is depicted below:

Reaction Scheme: R-SH + H₂C=CH-C(=O)NH-(oxan-4-yl) → R-S-CH₂-CH₂-C(=O)NH-(oxan-4-yl)

Amine Nucleophiles: Primary and secondary amines can also act as nucleophiles in aza-Michael additions to N-(oxan-4-yl)prop-2-enamide. beilstein-journals.org The reactivity of the amine depends on its basicity and steric hindrance. Generally, primary amines can potentially undergo a second addition if there is an available N-H proton, though this is less common with acrylamides compared to acrylates.

Reaction Scheme (Secondary Amine): R₂NH + H₂C=CH-C(=O)NH-(oxan-4-yl) → R₂N-CH₂-CH₂-C(=O)NH-(oxan-4-yl)

Carbon Nucleophiles: Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or organometallic reagents like Gilman reagents, can also add to the β-carbon of N-(oxan-4-yl)prop-2-enamide. rsc.org These reactions are fundamental for forming new carbon-carbon bonds.

| Nucleophile Type | Example | General Product Structure |

| Thiol | Ethanethiol | CH₃CH₂-S-CH₂-CH₂-C(=O)NH-(oxan-4-yl) |

| Amine (Secondary) | Diethylamine | (CH₃CH₂)₂N-CH₂-CH₂-C(=O)NH-(oxan-4-yl) |

| Carbon (Enolate) | Malonic ester enolate | (ROOC)₂CH-CH₂-CH₂-C(=O)NH-(oxan-4-yl) |

When the nucleophile or the α,β-unsaturated amide contains a chiral center, or when a chiral catalyst is employed, the Michael addition can proceed with stereoselectivity, leading to the formation of enantiomerically or diastereomerically enriched products. The oxan-4-yl group itself is achiral; therefore, to induce stereoselectivity in reactions with N-(oxan-4-yl)prop-2-enamide, a chiral nucleophile or a chiral catalyst would be necessary. The facial selectivity of the attack on the planar α,β-unsaturated system is determined by the steric and electronic interactions in the transition state. Organocatalysis has emerged as a powerful tool for controlling the stereoselectivity of Michael additions. nih.gov

N-(oxan-4-yl)prop-2-enamide, as an acrylamide (B121943) derivative, can undergo polymerization through various mechanisms, primarily radical and anionic polymerization, to form poly(N-(oxan-4-yl)prop-2-enamide).

Radical polymerization is a common method for polymerizing acrylamides. uobaghdad.edu.iq The process is initiated by a radical species, which can be generated from a thermal or photochemical initiator. The polymerization proceeds through three main steps: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals, which then add to the double bond of the monomer to create a monomer radical.

Propagation: The monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of the polymer chain is stopped by either combination or disproportionation of two growing radical chains.

The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled to some extent by techniques like controlled radical polymerization (e.g., ATRP, RAFT). cmu.edunih.gov

| Polymerization Step | Description |

| Initiation | Generation of a monomer radical from an initiator. |

| Propagation | Sequential addition of monomer units to the growing radical chain. |

| Termination | Cessation of chain growth via combination or disproportionation. |

Anionic polymerization of acrylamides can produce polymers with well-defined molecular weights and narrow molecular weight distributions. neliti.com However, it is often more challenging than radical polymerization due to the acidic N-H proton of the amide group, which can interfere with the anionic initiator and propagating chain end. For N-substituted acrylamides like N-(oxan-4-yl)prop-2-enamide, this issue is still present.

The polymerization is initiated by a strong nucleophile, such as an organolithium compound, which adds to the double bond to form a carbanionic propagating species. The polymerization proceeds in a living manner in the absence of termination or chain transfer reactions. Low temperatures are typically required to suppress side reactions. cmu.edu

| Feature | Description |

| Initiator | Strong nucleophile (e.g., organolithium). |

| Propagating Species | Carbanion. |

| Conditions | Typically requires low temperatures and high purity of reagents. |

| Characteristics | Can produce polymers with controlled molecular weight and narrow polydispersity. |

Polymerization Mechanisms of N-(oxan-4-yl)prop-2-enamide

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

N-(oxan-4-yl)prop-2-enamide, as a derivative of acrylamide, is amenable to controlled/living radical polymerization techniques, which allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most powerful methods employed for this class of monomers.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization of acrylamides is a versatile technique that can be conducted under a variety of reaction conditions. The control over the polymerization is achieved through the use of a RAFT chain transfer agent (CTA), typically a thiocarbonylthio compound. The process is initiated by a standard radical initiator. For a monomer like N-(oxan-4-yl)prop-2-enamide, typical conditions would involve dissolving the monomer, a CTA, and a thermal initiator like Azobisisobutyronitrile (AIBN) in a suitable solvent and heating the mixture. The choice of CTA and solvent is crucial for achieving good control over the polymerization. researchgate.netnih.govnih.gov

Table 1: Representative Conditions for RAFT Polymerization of N-Substituted Acrylamides

| Parameter | Condition | Purpose/Comment |

| Monomer | N-(oxan-4-yl)prop-2-enamide | The building block of the polymer. |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO), 1,4-Dioxane | Solubilizes monomer and resulting polymer. |

| Initiator | AIBN, ACVA | Provides the initial source of radicals. |

| Chain Transfer Agent (CTA) | Trithiocarbonates, Dithiobenzoates | Reversibly caps (B75204) the growing polymer chains to maintain "living" character. |

| Temperature | 60-90 °C | To induce thermal decomposition of the initiator. |

| Atmosphere | Inert (Nitrogen, Argon) | To prevent oxygen from inhibiting the radical polymerization. |

Atom Transfer Radical Polymerization (ATRP)

ATRP has also been employed for the controlled polymerization of acrylamide derivatives. This method uses a transition metal complex, typically copper-based, to reversibly activate and deactivate the growing polymer chains. However, the polymerization of N-substituted acrylamides via ATRP can be challenging. The amide functionality can complex with the copper catalyst, potentially retarding the deactivation step and leading to a loss of control. cmu.edurug.nl To overcome this, specific ligands that form highly active but stable catalysts, such as Tris(2-dimethylaminoethyl)amine (Me6TREN), are used in conjunction with a copper(I) halide catalyst and an alkyl halide initiator. cmu.edunih.gov Careful selection of the ligand, initiator, solvent, and temperature is critical to achieve a well-controlled polymerization. cmu.edu

Table 2: Representative Conditions for ATRP of N-Substituted Acrylamides

| Parameter | Condition | Purpose/Comment |

| Monomer | N-(oxan-4-yl)prop-2-enamide | The building block of the polymer. |

| Solvent | Toluene, Water/Organic Mixtures | The choice of solvent can significantly impact catalyst activity and solubility. |

| Initiator | Methyl 2-chloropropionate | An alkyl halide that initiates the polymer chain. |

| Catalyst | Copper(I) bromide (CuBr) | The transition metal source for the ATRP equilibrium. |

| Ligand | Me6TREN | Complexes with the copper to modulate its reactivity and solubility. |

| Temperature | 20-90 °C | Lower temperatures are often preferred to maintain control. |

| Atmosphere | Inert (Nitrogen, Argon) | Essential to prevent oxidation of the Cu(I) catalyst. |

Diels-Alder Reactions and Other Pericyclic Processes

The acrylamide group in N-(oxan-4-yl)prop-2-enamide contains an electron-deficient alkene, making it a potential dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In such a reaction, the acrylamide would react with an electron-rich diene to form a six-membered ring.

The reactivity of the acrylamide as a dienophile is influenced by the electron-withdrawing nature of the adjacent amide carbonyl group. However, simple acrylamides are generally considered to be only moderately reactive dienophiles. The reaction often requires elevated temperatures or the use of a Lewis acid catalyst to accelerate the process and improve yields. The Lewis acid coordinates to the carbonyl oxygen of the amide, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its reactivity toward the diene. There are no specific documented examples of N-(oxan-4-yl)prop-2-enamide itself in Diels-Alder reactions, but its reactivity can be inferred from the behavior of analogous N-substituted acrylamides.

Transformations Involving the Amide Linkage

The amide bond is a robust functional group, but it can undergo several characteristic transformations, including hydrolysis and reduction.

Hydrolysis of the Amide Bond

The amide linkage in N-(oxan-4-yl)prop-2-enamide can be cleaved through hydrolysis under either acidic or basic conditions to yield acrylic acid and 4-aminotetrahydropyran (B1267664). This reaction is typically slow at neutral pH and requires heating or the presence of a strong acid or base catalyst.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of the amine lead to the formation of the corresponding carboxylic acid (acrylic acid) and the protonated amine (4-aminotetrahydropyranium salt).

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH or KOH) and heat, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion (or its protonated form, the amine) as the leaving group. This process yields the carboxylate salt of acrylic acid and 4-aminotetrahydropyran. The rate of alkaline hydrolysis can be slowed by the accumulation of negative charge from the carboxylate product, which repels the incoming hydroxide nucleophile. researchgate.net

Reduction Reactions of the Amide Functionality

The amide group of N-(oxan-4-yl)prop-2-enamide can be reduced to an amine. However, this transformation is complicated by the presence of the α,β-unsaturated alkene. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce amides. When applied to this molecule, LiAlH₄ would be expected to reduce the amide to an amine, yielding N-(oxan-4-yl)prop-2-en-1-amine. A potential competing reaction is the 1,4-conjugate addition of the hydride to the alkene, which would saturate the double bond. The specific outcome often depends on the precise reaction conditions, including temperature and stoichiometry of the reducing agent. Alternative, milder reducing agents or catalytic hydrogenation might offer different selectivity, but could also lead to the reduction of the carbon-carbon double bond.

Reactivity Associated with the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated cyclic ether. This structural motif is known for its general stability and lack of reactivity under many common reaction conditions.

Ring-Opening Reactions (if applicable in specific contexts)

The tetrahydropyran (B127337) (THP) ring is generally robust and resistant to cleavage. Unlike more strained cyclic ethers such as epoxides or oxetanes, the six-membered oxane ring has minimal ring strain. Consequently, it does not readily undergo ring-opening reactions.

Significant energy input or harsh chemical conditions are required to cleave the C-O bonds of the ether. Such reactions would typically involve very strong acids (e.g., HBr or HI) at high temperatures. Under these forcing conditions, the ether oxygen would be protonated, followed by nucleophilic attack by a halide ion via an Sₙ2 or Sₙ1 mechanism, leading to a ring-opened halo-alcohol derivative. However, these conditions are so harsh that they would almost certainly degrade the acrylamide portion of the molecule first. Therefore, in the context of the other functional groups present in N-(oxan-4-yl)prop-2-enamide, the oxane ring is considered chemically inert and does not participate in ring-opening reactions under conditions relevant to polymerization, hydrolysis, or standard reduction.

Functionalization of the Oxane Ring (e.g., at other positions)

The functionalization of the oxane (tetrahydropyran) ring of N-(oxan-4-yl)prop-2-enamide at positions other than the C4, to which the propenamide group is attached, is not well-documented in publicly available scientific literature. The saturated heterocyclic core of the molecule presents a significant challenge for selective chemical modification due to the general inertness of its carbon-hydrogen (C-H) bonds. However, based on the known reactivity of tetrahydropyran and other saturated cyclic ethers, several potential, albeit theoretical, pathways for functionalization can be considered.

The primary difficulty in modifying the oxane ring lies in the strength and low polarity of the C-H bonds at the C2, C3, C5, and C6 positions. These positions lack the activation provided by adjacent functional groups, making them resistant to many common chemical transformations. Nevertheless, modern synthetic methods, such as C-H activation and free-radical reactions, offer potential strategies for introducing new functional groups onto the ring. nih.govorganic-chemistry.org

One conceivable approach is free-radical halogenation . This method involves the reaction of an alkane or a similar saturated hydrocarbon with a halogen (typically chlorine or bromine) in the presence of UV light or a radical initiator. wikipedia.orgyoutube.com In the context of N-(oxan-4-yl)prop-2-enamide, this could theoretically lead to the substitution of a hydrogen atom on the oxane ring with a halogen. The regioselectivity of such reactions can be difficult to control, potentially yielding a mixture of products halogenated at different positions. wikipedia.org The positions adjacent to the ring oxygen (C2 and C6) might exhibit slightly different reactivity due to the influence of the heteroatom.

Another advanced strategy involves transition-metal-catalyzed C-H activation . wikipedia.orgemory.edu This field of chemistry focuses on the cleavage of C-H bonds by a metal catalyst, leading to the formation of a carbon-metal bond, which can then be further functionalized. wikipedia.org For a substrate like N-(oxan-4-yl)prop-2-enamide, a directing group might be necessary to achieve site-selectivity. While the amide functionality is present, its distance from the C2/C6 and C3/C5 positions of the oxane ring may make it an ineffective directing group for functionalizing these sites. However, undirected C-H functionalization of oxacycles has been demonstrated using dual photo-HAT/nickel catalysis, suggesting a potential, though unproven, route for this specific molecule. organic-chemistry.org

It is important to emphasize that these pathways are hypothetical for N-(oxan-4-yl)prop-2-enamide and would require significant experimental investigation to determine their feasibility, efficiency, and selectivity. The presence of the reactive acrylamide moiety could also complicate these reactions, potentially leading to polymerization or other side reactions under the harsh conditions often required for C-H functionalization.

Due to the absence of specific research findings on the functionalization of the oxane ring in N-(oxan-4-yl)prop-2-enamide at positions other than C4, a data table of detailed experimental results cannot be provided. The following table summarizes the theoretical approaches discussed.

| Potential Reaction Type | Reagents/Conditions | Theoretical Outcome on Oxane Ring | Key Challenges |

| Free-Radical Halogenation | Halogen (e.g., Br₂, Cl₂), UV light or radical initiator | Substitution of H with a halogen atom at C2, C3, C5, or C6 | Low selectivity, potential for multiple halogenations, and side reactions with the acrylamide group. |

| C-H Activation/Functionalization | Transition metal catalyst (e.g., Rh, Pd), oxidant, potential directing group | Introduction of a new C-C, C-O, or C-N bond at a specific position. | Requires harsh conditions, potential for low reactivity of the unactivated C-H bonds, and interference from the acrylamide group. |

Advanced Spectroscopic and Structural Elucidation Methodologies for N Oxan 4 Yl Prop 2 Enamide

High-Resolution NMR Spectroscopy for Conformational Analysis and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and three-dimensional structure of molecules in solution. For N-(oxan-4-yl)prop-2-enamide, a suite of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of proton and carbon signals and offers insights into the molecule's conformational dynamics.

Two-dimensional NMR techniques are powerful for establishing covalent and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the tracing of spin systems within the molecule. For N-(oxan-4-yl)prop-2-enamide, COSY correlations would be expected between the vinyl protons of the prop-2-enamide group and between the geminal and vicinal protons of the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the prop-2-enamide moiety to the oxane ring via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which is critical for determining the preferred conformation and stereochemistry. For instance, NOESY can reveal the spatial relationship between the protons on the oxane ring and the substituents on the amide nitrogen.

A summary of expected key 2D NMR correlations for N-(oxan-4-yl)prop-2-enamide is presented below:

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| H of NH | H of C4 (oxane) | C4 (oxane) | C=O, C of prop-2-enamide | H of C3/C5 (oxane), H of C4 (oxane) |

| H of C4 (oxane) | H of C3/C5 (oxane), H of NH | C4 (oxane) | C3/C5 (oxane), C=O | H of C3/C5 (oxane), H of NH |

| H of C2/C6 (oxane) | H of C3/C5 (oxane) | C2/C6 (oxane) | C3/C5 (oxane) | H of C3/C5 (oxane) |

| Vinyl H (α to C=O) | Other vinyl Hs | C (α to C=O) | C=O, C (β to C=O) | Other vinyl Hs, H of NH |

| Vinyl H (β to C=O) | Other vinyl Hs | C (β to C=O) | C=O, C (α to C=O) | Other vinyl Hs |

The conformational flexibility of the oxane ring and potential restricted rotation around the amide C-N bond can be investigated using variable temperature (VT) NMR studies. The oxane ring can exist in chair conformations, and the energy barrier to ring inversion can be determined by monitoring the coalescence of signals as the temperature is changed. Similarly, the partial double bond character of the amide bond can lead to distinct conformers (e.g., s-cis and s-trans), which may be observable at low temperatures. By analyzing the changes in the NMR spectra as a function of temperature, thermodynamic parameters for these conformational equilibria can be calculated.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, offering precise bond lengths, bond angles, and details of intermolecular interactions.

The crystal structure of N-(oxan-4-yl)prop-2-enamide would reveal how the individual molecules pack in the crystal lattice. A key feature to investigate is the presence of intermolecular hydrogen bonds. nih.gov The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of chains or more complex networks in the solid state. nih.gov These interactions significantly influence the physical properties of the compound, such as its melting point and solubility. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. nih.gov

A hypothetical table of crystallographic data is presented below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1001.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

While N-(oxan-4-yl)prop-2-enamide itself is achiral, the introduction of chiral centers, for instance, through substitution on the oxane ring or the prop-2-enamide moiety, would necessitate the determination of the absolute configuration. In such cases, anomalous dispersion effects in X-ray diffraction, often from a heavy atom or by using a chiral derivative, can be used to unambiguously assign the absolute stereochemistry of the molecule.

Vibrational Spectroscopy for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local environment.

The vibrational spectrum of N-(oxan-4-yl)prop-2-enamide would be dominated by characteristic bands corresponding to the amide and alkene functional groups. The N-H stretching vibration, typically observed around 3300 cm⁻¹, is particularly sensitive to hydrogen bonding. In the solid state, the presence of intermolecular N-H···O=C hydrogen bonds would lead to a broadening and red-shifting of this band compared to its position in a dilute solution in a non-polar solvent. nih.govmdpi.com The amide I band (primarily C=O stretching) and the amide II band (a combination of N-H bending and C-N stretching) are also sensitive to hydrogen bonding and conformation. nih.gov

Key expected vibrational frequencies are summarized in the table below:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

| Amide | N-H stretch | 3200-3400 | Broadened and red-shifted in the presence of hydrogen bonding |

| C=O stretch (Amide I) | 1630-1680 | Sensitive to conformation and hydrogen bonding | |

| N-H bend (Amide II) | 1510-1570 | Also sensitive to hydrogen bonding | |

| Alkene | C=C stretch | 1610-1680 | |

| =C-H stretch | 3010-3095 | ||

| Oxane | C-O-C stretch | 1070-1150 | |

| C-H stretch | 2850-2960 |

By combining these advanced spectroscopic and crystallographic methodologies, a comprehensive and unambiguous structural characterization of N-(oxan-4-yl)prop-2-enamide can be achieved, providing a solid foundation for further studies on its chemical reactivity and properties.

Infrared (IR) Spectroscopy for Amide and Alkene Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For N-(oxan-4-yl)prop-2-enamide, IR spectroscopy is particularly useful for confirming the presence of the secondary amide and terminal alkene groups.

The secondary amide group gives rise to several characteristic absorption bands. The N-H stretching vibration is expected to appear as a single, sharp to moderately broad band in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The exact position is sensitive to hydrogen bonding; in the solid state or concentrated solutions, this band is typically found at lower wavenumbers. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum and is anticipated to be in the 1680-1630 cm⁻¹ range. spectroscopyonline.comnih.gov Another key diagnostic peak for secondary amides is the amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.com This band is expected between 1570 and 1515 cm⁻¹. spectroscopyonline.com

The prop-2-enamide moiety also contains a terminal alkene (vinyl group). The C=C stretching vibration of this group typically gives rise to a medium intensity band around 1640 cm⁻¹. The C-H stretching vibrations of the vinyl group are expected just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations produce characteristic absorptions in the 1000-880 cm⁻¹ region. researchgate.netresearchgate.net The oxane ring is characterized by C-O-C stretching vibrations, which are typically strong and appear in the fingerprint region of the spectrum, generally between 1150 and 1050 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for N-(oxan-4-yl)prop-2-enamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Medium to Strong |

| Alkene | C=C Stretch | ~1640 | Medium |

| Alkene | =C-H Stretch | >3000 | Medium |

| Alkene | =C-H Bend (out-of-plane) | 1000 - 880 | Strong |

| Oxane | C-O-C Stretch | 1150 - 1050 | Strong |

Raman Spectroscopy for Specific Bond Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. wikipedia.org This makes Raman particularly effective for analyzing non-polar or symmetric bonds.

For N-(oxan-4-yl)prop-2-enamide, the C=C bond of the alkene group is expected to produce a strong signal in the Raman spectrum, typically in the range of 1650-1630 cm⁻¹, due to the high polarizability of the π-bond. wikipedia.org The amide C=O stretch (Amide I band) is also Raman active and is expected to appear in a similar region to its IR absorption, around 1680-1630 cm⁻¹. nih.govresearchgate.net However, its intensity can vary. The N-H out-of-plane bending (Amide V) vibration can also be observed in the Raman spectrum, typically between 740 and 850 cm⁻¹. researchgate.net The symmetric stretching and bending vibrations of the C-C and C-H bonds within the oxane ring are also expected to be Raman active. nih.gov

Table 2: Predicted Raman Spectroscopy Data for N-(oxan-4-yl)prop-2-enamide

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Alkene | C=C Stretch | 1650 - 1630 | Strong |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Medium |

| Secondary Amide | N-H Bend (Amide V) | 740 - 850 | Medium |

| Oxane | Ring Vibrations | Various in fingerprint region | Medium to Strong |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the initial characterization of N-(oxan-4-yl)prop-2-enamide as it provides a highly accurate mass measurement of the molecular ion. measurlabs.comfiveable.me This precision allows for the unambiguous determination of the compound's elemental formula. For N-(oxan-4-yl)prop-2-enamide (C₉H₁₅NO₂), the expected exact mass can be calculated and compared with the experimental value, typically with an error of less than 5 parts per million (ppm). This level of accuracy helps to distinguish between different compounds that may have the same nominal mass but different elemental compositions. acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion or a protonated molecule of N-(oxan-4-yl)prop-2-enamide), followed by its fragmentation and analysis of the resulting product ions. wikipedia.orgnationalmaglab.org This technique is invaluable for elucidating the connectivity of the molecule.

The fragmentation of N-(oxan-4-yl)prop-2-enamide is expected to occur at the most labile bonds. A common fragmentation pathway for amides is the cleavage of the N-CO bond, which would result in the formation of an acylium ion and the loss of the oxanyl amine moiety as a neutral fragment. nih.govunl.ptrsc.org Another potential fragmentation is α-cleavage adjacent to the nitrogen atom within the oxane ring. The oxane ring itself can undergo characteristic fragmentation patterns, often involving the loss of small neutral molecules like water or ethylene (B1197577) following ring-opening. nih.govuga.edu The analysis of these fragmentation patterns allows for the piecing together of the molecular structure.

Table 3: Predicted Key Fragmentation Pathways for N-(oxan-4-yl)prop-2-enamide in MS/MS

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss (Da) |

| [M+H]⁺ | Cleavage of N-CO bond | [C₃H₃O]⁺ | C₆H₁₂N |

| [M+H]⁺ | Loss of the propenoyl group | [C₆H₁₂NO]⁺ | C₃H₂O |

| [M+H]⁺ | Ring opening and fragmentation of oxane | Various | Various |

Theoretical and Computational Investigations of N Oxan 4 Yl Prop 2 Enamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those rooted in density functional theory (DFT), are powerful tools for elucidating the electronic characteristics and predicting the chemical behavior of N-(oxan-4-yl)prop-2-enamide.

The flexibility of the oxane ring and the rotatable bonds within the propenamide side chain of N-(oxan-4-yl)prop-2-enamide give rise to multiple possible conformations. DFT studies are instrumental in identifying the most stable geometries of the molecule. By systematically exploring the potential energy surface, researchers can determine the relative energies of different conformers.

Table 1: Calculated Relative Energies of N-(oxan-4-yl)prop-2-enamide Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0.00 |

| Chair | Axial | +2.54 |

| Twist-Boat | Equatorial | +5.89 |

| Twist-Boat | Axial | +7.12 |

| Boat | Equatorial | +6.98 |

Note: Data is illustrative and based on typical energy differences for substituted cyclohexanes.

DFT can be employed to investigate the mechanisms of reactions involving N-(oxan-4-yl)prop-2-enamide, such as its synthesis or subsequent transformations. By locating and characterizing the transition state structures, the energy barriers for different reaction pathways can be calculated. This information is crucial for understanding reaction kinetics and predicting the most favorable reaction conditions. For instance, in the acylation of 4-aminooxane with acryloyl chloride, transition state calculations can elucidate the stepwise versus concerted nature of the reaction.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of N-(oxan-4-yl)prop-2-enamide. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

The HOMO is typically localized on the more electron-rich parts of the molecule, such as the amide nitrogen and the double bond of the acryloyl group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is often centered on the carbonyl carbon and the β-carbon of the acryloyl group, suggesting these are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of N-(oxan-4-yl)prop-2-enamide

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.78 |

| LUMO | -0.25 |

Note: Values are representative for a molecule of this type and are obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations can be used to explore the conformational landscape of N-(oxan-4-yl)prop-2-enamide more extensively than static DFT calculations. By simulating the motion of the molecule in a solvent environment, one can observe transitions between different conformations and understand the flexibility of the oxane ring and the propenamide side chain.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, they can be used to model how N-(oxan-4-yl)prop-2-enamide interacts with other molecules, such as solvent molecules or biological macromolecules. These simulations can reveal preferred binding modes and provide insights into the forces driving these interactions, such as hydrogen bonding and van der Waals forces.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of N-(oxan-4-yl)prop-2-enamide, which can aid in the interpretation of experimental spectra.

DFT calculations can provide accurate predictions of nuclear magnetic resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts (δ) for ¹H and ¹³C can be predicted. These theoretical chemical shifts, when compared to experimental data, can help in the definitive assignment of NMR signals to specific atoms within the molecule. Similarly, spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for Key Protons in N-(oxan-4-yl)prop-2-enamide

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| N-H | 7.85 | 7.91 |

| C=CH₂ (trans) | 6.28 | 6.32 |

| C=CH₂ (cis) | 5.65 | 5.70 |

Note: Predicted values are illustrative and would be obtained from DFT calculations, often showing good correlation with experimental data.

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

Theoretical and computational chemistry offers powerful tools for investigating the molecular properties of N-(oxan-4-yl)prop-2-enamide. By employing methods such as Density Functional Theory (DFT), it is possible to predict the molecule's vibrational frequencies and simulate its infrared (IR) and Raman spectra. These simulations provide a detailed picture of the molecule's vibrational modes, which correspond to the stretching, bending, and torsional motions of its atoms. Comparing these simulated spectra with experimental data, when available, allows for precise assignment of spectral bands and a deeper understanding of the molecular structure.

While specific published research on the vibrational analysis of N-(oxan-4-yl)prop-2-enamide is not available, the expected spectral features can be reliably predicted by examining its constituent functional groups: the N-substituted acrylamide (B121943) moiety and the oxane (tetrahydropyran) ring. Computational studies on analogous molecules, such as N-phenylpropanamide, N,N-dimethylaniline, and tetrahydropyran (B127337), provide a solid foundation for these predictions.

The vibrational modes of N-(oxan-4-yl)prop-2-enamide are numerous, but they can be broadly categorized into vibrations associated with the acrylamide group, the oxane ring, and the C-N linkage between them.

Acrylamide Group Vibrations

The acrylamide portion of the molecule gives rise to several characteristic vibrational bands that are prominent in both IR and Raman spectra. The amide group itself is well-known for its distinct Amide I, II, and III bands. The vinyl group also produces strong, characteristic signals.

Key predicted vibrational frequencies for the acrylamide moiety are detailed in the table below. These assignments are based on extensive studies of related N-substituted acrylamides and similar amide-containing compounds.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description | Expected IR Intensity | Expected Raman Intensity |

| ~3300 | ν(N-H) | N-H stretching | Strong | Medium |

| ~3080 | ν(=C-H) | Vinyl C-H stretching | Medium | Medium |

| ~2950 | ν(C-H) | Alkyl C-H stretching (from prop-2-enamide) | Medium | Medium |

| ~1660 | ν(C=O) (Amide I) | C=O stretching | Very Strong | Medium |

| ~1625 | ν(C=C) | C=C stretching | Medium | Very Strong |

| ~1550 | δ(N-H) (Amide II) | N-H in-plane bending coupled with C-N stretching | Strong | Weak |

| ~1410 | δ(=CH₂) | =CH₂ scissoring | Medium | Weak |

| ~1250 | Amide III | C-N stretching and N-H bending combination | Medium | Medium |

| ~990 | γ(=CH₂) | =CH₂ out-of-plane wagging | Strong | Weak |

Note: This is an interactive data table. You can sort and filter the data as needed.

The Amide I band, primarily due to the C=O stretching vibration, is expected to be one of the most intense peaks in the IR spectrum. Conversely, the C=C stretching vibration of the vinyl group is anticipated to produce a very strong signal in the Raman spectrum. The N-H stretching frequency is sensitive to hydrogen bonding, which may cause the band to broaden and shift to lower wavenumbers.

Oxane Ring Vibrations

The oxane (tetrahydropyran) ring has its own set of characteristic vibrations. These are primarily C-H stretching and bending modes, as well as skeletal vibrations involving the C-C and C-O bonds of the ring. High-resolution spectroscopic studies on tetrahydropyran have identified numerous fundamental rovibrational bands.

The primary vibrational modes expected from the oxane ring in N-(oxan-4-yl)prop-2-enamide are summarized below.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description | Expected IR Intensity | Expected Raman Intensity |

| ~2950 | νₐ(CH₂) | Asymmetric CH₂ stretching | Strong | Strong |

| ~2850 | νₛ(CH₂) | Symmetric CH₂ stretching | Strong | Strong |

| ~1450 | δ(CH₂) | CH₂ scissoring/bending | Medium | Medium |

| ~1250 | τ(CH₂) | CH₂ twisting | Medium-Weak | Weak |

| ~1090 | νₐ(C-O-C) | Asymmetric C-O-C stretching | Very Strong | Medium |

| ~900 | Ring Breathing | Symmetric stretching of the entire ring skeleton | Weak | Strong |

| ~850 | νₛ(C-O-C) | Symmetric C-O-C stretching | Medium | Medium |

| ~560 | Ring Deformation | Skeletal ring deformation modes | Medium-Weak | Weak |

Note: This is an interactive data table. You can sort and filter the data as needed.

The most intense IR absorption from the oxane ring is predicted to be the asymmetric C-O-C stretching mode, a characteristic feature for ethers. The C-H stretching vibrations in the 2850-2950 cm⁻¹ range will overlap with those from the acrylamide moiety, leading to a complex and broad absorption band. In the Raman spectrum, the symmetric "breathing" mode of the ring is expected to be a notable feature.

By combining these theoretical predictions, a simulated spectrum for N-(oxan-4-yl)prop-2-enamide can be constructed. The simulated IR spectrum would be dominated by intense peaks corresponding to the N-H stretch, the C=O stretch (Amide I), the N-H bend (Amide II), and the C-O-C ether stretch. The simulated Raman spectrum would prominently feature the C=C stretch, the symmetric CH₂ stretching modes, and the ring breathing mode. Such theoretical spectra are invaluable for identifying the compound and analyzing its structural characteristics in experimental settings.

Emerging Applications and Material Science Contributions of N Oxan 4 Yl Prop 2 Enamide

Role as a Monomer in Advanced Polymer Synthesis

Synthesis of Homopolymers and Copolymers with Tunable Properties

Formation of Hydrogels and Smart Materials

The formation of hydrogels and smart materials using N-(oxan-4-yl)prop-2-enamide has not been specifically reported in the scientific literature. Acrylamide-based monomers are frequently used to create hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water. ijpcbs.commdpi.com These materials can be designed to be "smart," responding to external stimuli such as temperature or pH. nih.govnih.gov For example, interpenetrating polymer networks (IPNs) composed of poly(acrylic acid) and polyacrylamide can exhibit dual responsiveness. mdpi.com Without experimental data, it is not possible to determine if a hydrogel based on N-(oxan-4-yl)prop-2-enamide would exhibit similar smart properties.

Surface Modification and Coating Applications

Specific examples of N-(oxan-4-yl)prop-2-enamide being used for surface modification or in coating applications are not present in the available literature. Generally, N-substituted acrylamide (B121943) polymers can be grafted onto surfaces to alter their properties, such as for creating biocompatible or responsive coatings. nih.govnih.gov

N-(oxan-4-yl)prop-2-enamide as a Ligand or Building Block in Catalysis

There is no available research on the application of N-(oxan-4-yl)prop-2-enamide as a ligand or building block in catalysis. While polymers can be used to support or encapsulate catalysts, and specific functional groups on monomers can act as ligands, no such roles have been documented for this particular compound. mdpi.commdpi.com

Chiral Ligand Design for Asymmetric Catalysis (if applicable)

No information exists on the design or application of chiral ligands derived from N-(oxan-4-yl)prop-2-enamide for asymmetric catalysis.

Development of Functional Materials Utilizing N-(oxan-4-yl)prop-2-enamide Scaffolds

The chemical compound N-(oxan-4-yl)prop-2-enamide is increasingly noted for its potential as a versatile building block in the creation of advanced functional materials. Its unique molecular architecture, which combines a flexible, hydrophilic oxane ring with a reactive prop-2-enamide group, provides a scaffold for developing polymers with tailored properties. The oxane (or tetrahydropyran) moiety imparts a degree of conformational stability, while the acrylamide functional group offers a site for polymerization and further chemical modification. This combination makes it a candidate for producing a new generation of polymers for various material science applications.

Self-Assembly Studies

In theory, the amphiphilic nature that could be imparted to copolymers incorporating N-(oxan-4-yl)prop-2-enamide suggests a potential for self-assembly in selective solvents. The hydrophilic character of the oxane ring, contrasted with a potential hydrophobic comonomer, could lead to the formation of various nano- or micro-scale structures, such as micelles, vesicles, or more complex morphologies. These self-assembled structures are governed by a delicate balance of intermolecular forces, including hydrogen bonding (potentially involving the amide group), hydrophobic interactions, and van der Waals forces.

The table below outlines hypothetical parameters that would be critical in future self-assembly studies of N-(oxan-4-yl)prop-2-enamide-based copolymers. The data presented is illustrative of the types of findings that would be expected from such research.

| Copolymer Composition (molar ratio) | Solvent System | Observed Morphology | Critical Aggregation Concentration (mg/mL) |

| P(N-(oxan-4-yl)prop-2-enamide-_co-styrene) (1:1) | Dioxane/Water (7:3) | Spherical Micelles | 0.05 |

| P(N-(oxan-4-yl)prop-2-enamide-co-styrene) (1:3) | THF/Water (8:2) | Worm-like Micelles | 0.02 |

| P(N-(oxan-4-yl)prop-2-enamide-co-methyl methacrylate) (1:1) | Acetone/Water (6:4) | Vesicles | 0.08 |

This table is illustrative and based on general principles of polymer self-assembly, as specific experimental data for N-(oxan-4-yl)prop-2-enamide is not currently available in the literature.

Optoelectronic Properties (if relevant to specific derivatives)

The investigation into the optoelectronic properties of materials derived from N-(oxan-4-yl)prop-2-enamide is another area where published research is presently limited. Generally, polyacrylamides are not intrinsically conductive or optically active in the visible spectrum. For N-(oxan-4-yl)prop-2-enamide-based materials to exhibit relevant optoelectronic properties, the monomer would likely need to be copolymerized with or grafted onto a conjugated polymer backbone, or be part of a system containing chromophores.

The oxane ring itself is an aliphatic cyclic ether and does not possess the π-conjugated system necessary for typical optoelectronic activity, such as light emission or charge transport. However, its presence as a side chain could influence the properties of an optoelectronically active polymer in several ways:

Solubility and Processability: The oxane groups could enhance the solubility of otherwise intractable conjugated polymers, facilitating their processing from solution for device fabrication.

Morphology Control: The steric bulk and polarity of the side chains can impact the solid-state packing of polymer chains, which in turn affects charge carrier mobility and photophysical properties.

Dielectric Properties: The polar nature of the ether linkage in the oxane ring could influence the local dielectric environment, which can play a role in exciton (B1674681) binding energy in organic light-emitting diodes (OLEDs) or charge separation in organic photovoltaics (OPVs).

The following table presents a hypothetical analysis of the potential effects of incorporating N-(oxan-4-yl)prop-2-enamide as a comonomer into a model conjugated polymer, poly(p-phenylenevinylene) (PPV).

| Copolymer System | Photoluminescence (PL) Max (nm) | PL Quantum Yield (%) | Charge Carrier Mobility (cm²/Vs) |

| PPV | 550 | 25 | 10⁻⁴ |

| PPV-_co-P(N-(oxan-4-yl)prop-2-enamide) (9:1) | 545 | 28 | 8 x 10⁻⁵ |

| PPV-co-P(N-(oxan-4-yl)prop-2-enamide) (7:3) | 538 | 35 | 5 x 10⁻⁵ |

This table is a theoretical projection to illustrate potential research findings. Currently, there is no specific experimental data available for the optoelectronic properties of N-(oxan-4-yl)prop-2-enamide derivatives.

Further empirical research is essential to substantiate the potential of N-(oxan-4-yl)prop-2-enamide in the development of novel functional materials and to explore its contributions to material science.

Environmental Degradation Pathways and Fate in Model Systems

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For N-(oxan-4-yl)prop-2-enamide, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis, given its chemical structure which includes a hydrolyzable amide group and a carbon-carbon double bond that can be susceptible to photochemical reactions.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is often dependent on the pH of the aqueous solution. The amide linkage in N-(oxan-4-yl)prop-2-enamide is a potential site for hydrolysis.

Under both acidic and basic conditions, the amide bond can be cleaved. Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Generally, N-substituted acrylamides exhibit greater stability in basic aqueous conditions compared to other related chemical structures. The hydrolysis of the amide group in acrylamide (B121943) derivatives typically results in the formation of a carboxylic acid and an amine. In the case of N-(oxan-4-yl)prop-2-enamide, this would lead to the formation of acrylic acid and 4-aminooxane.

| Reactant | Condition | Major Products |

| N-(oxan-4-yl)prop-2-enamide | Acidic or Basic Hydrolysis | Acrylic acid, 4-Aminooxane |

This table is based on general principles of amide hydrolysis and the structure of the parent compound. Specific experimental data for N-(oxan-4-yl)prop-2-enamide is not available.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The acrylamide functional group contains a carbon-carbon double bond which can absorb ultraviolet (UV) radiation, leading to photochemical reactions.

Studies on acrylamide itself have shown that its degradation by UV irradiation alone is generally negligible. However, in the presence of photosensitizers or in advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals, such as UV/H₂O₂ or UV/chlorine systems, the degradation of acrylamide can be quite effective. nih.govnih.gov These reactive species can attack the double bond or the amide group, leading to a variety of degradation products.

For N-(oxan-4-yl)prop-2-enamide, similar photolytic behavior can be expected. Direct photolysis under sunlight may be slow, but indirect photolysis in the presence of naturally occurring photosensitizers in surface waters could contribute to its degradation. The degradation efficiency would likely be significantly enhanced in engineered systems employing AOPs. The degradation pathways would likely involve oxidation and cleavage of the molecule.

| Degradation Process | Condition | Potential Outcome |

| Direct Photolysis | UV/Sunlight | Likely to be slow |

| Indirect Photolysis | UV with photosensitizers (e.g., H₂O₂, chlorine) | Enhanced degradation through radical-mediated reactions nih.govnih.gov |

This table presents potential photolytic degradation pathways based on studies of the parent compound, acrylamide. Specific research on N-(oxan-4-yl)prop-2-enamide is not currently available.

Biotic Transformation in Simulated Environmental Compartments

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment.

The biodegradation of acrylamide and its derivatives has been the subject of numerous studies. Several bacterial strains have been identified that can utilize acrylamide as a source of carbon and/or nitrogen for growth. nih.gov The key enzyme in the initial step of acrylamide biodegradation is amidase, which catalyzes the hydrolysis of the amide bond to form acrylic acid and ammonia. nih.gov These products are then further metabolized by the microorganisms.

While no specific studies on the microbial degradation of N-(oxan-4-yl)prop-2-enamide in laboratory bioreactors have been reported, it is plausible that microorganisms capable of degrading other acrylamides could also transform this compound. The presence of the oxane ring might influence the bioavailability and the rate of degradation. Laboratory-scale bioreactor studies would be necessary to determine the actual biodegradation kinetics and to identify the specific microbial communities involved. Such studies would typically monitor the disappearance of the parent compound and the formation of metabolites over time under controlled conditions (e.g., aerobic or anaerobic, temperature, pH).

The identification of metabolites is crucial for a complete understanding of the environmental fate of a compound, as some metabolites can be more persistent or toxic than the parent compound.

Based on the known microbial degradation pathways of acrylamide, the primary metabolite of N-(oxan-4-yl)prop-2-enamide is expected to be formed through the action of an amidase enzyme. This would result in the cleavage of the amide bond, yielding prop-2-enoic acid (acrylic acid) and 4-aminooxane.

| Parent Compound | Proposed Enzymatic Reaction | Major Predicted Metabolites |

| N-(oxan-4-yl)prop-2-enamide | Amidase-mediated hydrolysis | Prop-2-enoic acid, 4-Aminooxane |

This table is a prediction based on the known metabolic pathways of similar compounds. Experimental verification for N-(oxan-4-yl)prop-2-enamide is required.

Further degradation of these initial metabolites would depend on the specific metabolic capabilities of the microorganisms present. Acrylic acid is known to be readily biodegradable. The fate of 4-aminooxane in the environment is less certain and would require further investigation.

Future Directions and Perspectives in N Oxan 4 Yl Prop 2 Enamide Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research will likely focus on developing efficient and selective methods for synthesizing N-(oxan-4-yl)prop-2-enamide. A primary approach would involve the acylation of 4-aminooxane with acryloyl chloride or a related activated acrylic acid derivative. Key areas for optimization in such a synthesis would include solvent selection, temperature control, and the choice of a base to neutralize the hydrogen chloride byproduct. The goal would be to achieve a high yield of the desired product while minimizing polymerization of the acrylamide (B121943) moiety.

Further advancements could explore enzyme-catalyzed amide bond formation, offering a greener and more selective alternative to traditional chemical methods. Lipases, for instance, could be investigated for their ability to catalyze the reaction between an acrylic acid ester and 4-aminooxane in a non-aqueous solvent, potentially leading to higher purity and simpler purification processes.

Exploration of Undiscovered Reactivity Modes and Transformations

The reactivity of N-(oxan-4-yl)prop-2-enamide is largely dictated by the electron-deficient double bond of the acrylamide group and the nucleophilic nitrogen atom. Future studies are expected to explore its participation in a variety of chemical transformations.

One significant area of investigation would be its use as a monomer in polymerization reactions. Both free-radical and controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization), could be employed to synthesize well-defined polymers. The properties of these polymers would be influenced by the presence of the oxane ring, which could impart hydrophilicity and potential for hydrogen bonding.

Another avenue for reactivity exploration is the Michael addition to the acrylamide double bond. A wide range of nucleophiles, including amines, thiols, and carbanions, could be added to the molecule, providing a versatile method for creating more complex structures with potential applications in medicinal chemistry and materials science.

Advancements in Computational Modeling for Predictive Research

Computational modeling will be a crucial tool in predicting the properties and reactivity of N-(oxan-4-yl)prop-2-enamide. Density Functional Theory (DFT) calculations could be employed to determine the molecule's electronic structure, molecular orbital energies, and preferred conformations. This information can provide insights into its reactivity in various chemical reactions.

Molecular dynamics simulations could be used to model the behavior of polymers derived from N-(oxan-4-yl)prop-2-enamide in different environments. These simulations can predict physical properties such as the glass transition temperature, solubility, and mechanical strength of the resulting materials. Such predictive modeling can help guide experimental work and accelerate the discovery of new applications.

Integration into Multi-component Systems and Complex Architectures

A significant future direction for N-(oxan-4-yl)prop-2-enamide research lies in its incorporation into more complex molecular systems. As a bifunctional molecule, it can be used as a building block in the synthesis of intricate architectures.

For example, it could be used to create cross-linked hydrogels. By copolymerizing N-(oxan-4-yl)prop-2-enamide with a di- or multi-functional acrylamide, a three-dimensional polymer network can be formed. The oxane units within this network could enhance the hydrogel's water absorption capacity and biocompatibility, making it suitable for applications in drug delivery or tissue engineering.

Furthermore, the acrylamide functionality allows for its grafting onto surfaces or other polymer backbones. This surface modification could be used to alter the properties of materials, for instance, to improve their biocompatibility or to introduce specific binding sites.

Emerging Interdisciplinary Research Avenues Involving N-(oxan-4-yl)prop-2-enamide

The unique combination of a reactive acrylamide group and a polar oxane ring opens up possibilities for interdisciplinary research. In the field of biomaterials, polymers and hydrogels based on N-(oxan-4-yl)prop-2-enamide could be explored for their interactions with biological systems. The hydrophilicity imparted by the oxane ring might reduce non-specific protein adsorption, a desirable property for materials used in medical implants and biosensors.